Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester
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Overview
Description
Benzoic acid, 4,4’-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester: is a complex organic compound with the molecular formula C₂₂H₁₆N₂O₆ and a molecular weight of 404.37 g/mol . This compound is characterized by its unique structure, which includes two benzoic acid moieties linked by a phenylenebis(carbonylimino) group, with dimethyl ester functionalities at both ends .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4,4’-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester typically involves the reaction of terephthaloyl chloride with p-aminobenzoic acid in the presence of a suitable base, followed by esterification with methanol . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonylimino groups, converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of novel materials and polymers .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is utilized in the production of high-performance materials, coatings, and adhesives. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which Benzoic acid, 4,4’-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester exerts its effects involves interactions with specific molecular targets. The carbonylimino groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function . Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating biological activity .
Comparison with Similar Compounds
- Benzoic acid, 4,4’-[1,4-phenylenebis(carbonylimino)]bis-, bis(2-ethylhexyl) ester .
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester .
Uniqueness: Compared to similar compounds, Benzoic acid, 4,4’-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester is unique due to its specific ester functionalities and the symmetrical arrangement of its molecular structure.
Properties
IUPAC Name |
methyl 4-[[4-[(4-methoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-31-23(29)17-7-11-19(12-8-17)25-21(27)15-3-5-16(6-4-15)22(28)26-20-13-9-18(10-14-20)24(30)32-2/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEABJFBTTDFZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362057 |
Source
|
Record name | Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73016-46-3 |
Source
|
Record name | Benzoic acid, 4,4'-[1,4-phenylenebis(carbonylimino)]bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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